An In-depth Technical Guide to 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride: A Compound of Interest in Medicinal Chemistry
An In-depth Technical Guide to 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride: A Compound of Interest in Medicinal Chemistry
This technical guide provides a comprehensive overview of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, a molecule featuring the biologically significant thieno[3,2-b]pyridine core. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, potential synthesis, and putative biological relevance based on the activities of structurally related compounds. While this specific molecule is not extensively documented in public literature, this guide synthesizes available data on its core scaffold to present a scientifically grounded perspective on its properties and potential applications.
Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Structure in Drug Discovery
The thieno[3,2-b]pyridine ring system is a heterocyclic scaffold of considerable interest in medicinal chemistry.[1][2] This fused bicyclic structure, consisting of a thiophene ring fused to a pyridine ring, serves as a versatile template for the design of a wide range of biologically active molecules.[3] Its structural rigidity and the presence of both sulfur and nitrogen heteroatoms provide unique opportunities for molecular interactions with various biological targets.
Derivatives of the thieno[3,2-b]pyridine core have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's "privileged" nature in drug discovery. Notably, this core has been successfully employed in the development of:
-
Negative Allosteric Modulators (NAMs) of Metabotropic Glutamate Receptor Subtype 5 (mGlu5): These compounds have potential in treating a variety of central nervous system (CNS) disorders, including Parkinson's disease-related dyskinesia, pain, and anxiety.[4][5]
-
Selective Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold has been identified as a basis for creating highly selective inhibitors of protein kinases, which are key targets in cancer therapy.[6]
-
Agents for Neurodegenerative Diseases: Novel thieno[3,2-b]pyridine derivatives are being explored for the treatment of Huntington's disease by modulating the splicing of the huntingtin (HTT) gene.[7]
-
Antimicrobial Agents: The scaffold has shown promise in the development of new treatments for tuberculosis, with some derivatives targeting the Enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.[8]
Given the established therapeutic potential of the thieno[3,2-b]pyridine core, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride emerges as a compound of interest for further investigation. The propan-1-ol substituent at the 6-position introduces a flexible, hydrophilic side chain that could influence its pharmacokinetic properties and target interactions.
Chemical Structure and Properties
The chemical identity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is defined by its molecular structure and associated physicochemical properties.
Chemical Structure
The core of the molecule is the thieno[3,2-b]pyridine ring system. A propan-1-ol group is attached to the 6-position of this bicyclic structure. The hydrochloride salt form suggests that the basic nitrogen atom of the pyridine ring is protonated.
Caption: Chemical structure of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.
Physicochemical Properties
While experimental data for this specific compound is scarce, we can predict some of its properties based on its structure. A summary of key identifiers and predicted properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NOS | PubChemLite[9] |
| Monoisotopic Mass | 193.05614 Da | PubChemLite[9] |
| SMILES | C1=CSC2=C1N=CC(=C2)CCCO | PubChemLite[9] |
| InChI | InChI=1S/C10H11NOS/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10/h3,5-7,12H,1-2,4H2 | PubChemLite[9] |
| Predicted XlogP | 1.9 | PubChemLite[9] |
The predicted XlogP value of 1.9 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, as it can influence absorption and cell membrane permeability. The presence of the hydroxyl group and the hydrochloride salt form will increase its aqueous solubility compared to the free base.
Proposed Synthetic Pathway
A plausible synthetic route for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can be devised based on established methods for the synthesis of thieno[3,2-b]pyridine derivatives.[10] A likely approach would involve the construction of the thieno[3,2-b]pyridine core followed by the introduction or modification of the side chain at the 6-position.
One potential strategy is outlined below:
Caption: Proposed synthetic workflow for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.
A more detailed, step-by-step hypothetical protocol is as follows:
-
Synthesis of a Thieno[3,2-b]pyridin-6-ol Precursor: This could be achieved through various established methods for constructing the fused ring system, potentially starting from a substituted thiophene.
-
Activation of the 6-hydroxyl group: The hydroxyl group of the thieno[3,2-b]pyridin-6-ol could be converted to a better leaving group, such as a triflate or a halide.
-
Palladium-catalyzed Cross-Coupling: A Suzuki or Stille coupling reaction could be employed to introduce a 3-hydroxypropyl group. This would involve reacting the activated precursor with a suitable boronic acid or stannane reagent, such as 3-(dihydroxyboryl)propan-1-ol or a protected derivative.
-
Deprotection (if necessary): If a protected alcohol was used in the coupling step, the protecting group would be removed in this step.
-
Salt Formation: The resulting free base, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol, would be dissolved in a suitable solvent and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.
Potential Biological Significance and Therapeutic Applications
The therapeutic potential of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can be inferred from the known biological activities of other derivatives of the thieno[3,2-b]pyridine scaffold.
Neurological and Psychiatric Disorders
The most extensively studied application of the thieno[3,2-b]pyridine core is in the development of mGlu5 negative allosteric modulators (NAMs).[4][5] These receptors are implicated in a wide range of neurological and psychiatric conditions. Therefore, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride could be a candidate for investigation in the following areas:
-
Movement Disorders: As a potential mGlu5 NAM, it could have applications in treating levodopa-induced dyskinesia in Parkinson's disease.
-
Pain and Migraine: mGlu5 is involved in pain signaling pathways, making this compound a potential analgesic.
-
Anxiety and Depression: Modulation of mGlu5 activity has been linked to anxiolytic and antidepressant effects.
Oncology
The discovery of thieno[3,2-b]pyridine-based kinase inhibitors suggests a potential role for this class of compounds in cancer therapy.[6] Kinases are crucial regulators of cell growth and proliferation, and their aberrant activity is a hallmark of many cancers. Further research would be needed to determine if 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride exhibits any kinase inhibitory activity.
Infectious Diseases
The emergence of thieno[3,2-b]pyridinone derivatives as potential anti-tuberculosis agents opens another avenue for investigation.[8] The specific structural features of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride would need to be evaluated for its activity against Mycobacterium tuberculosis.
Suggested Experimental Workflows for Further Investigation
To fully characterize 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride and explore its therapeutic potential, a systematic experimental approach is required.
Caption: A phased experimental workflow for the investigation of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.
Conclusion
While 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is not a well-documented compound, its core thieno[3,2-b]pyridine scaffold is a highly valued structure in medicinal chemistry. The known biological activities of related compounds suggest that this molecule holds potential for therapeutic applications, particularly in the areas of CNS disorders, oncology, and infectious diseases. This technical guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a roadmap for its further investigation. The synthesis and systematic biological evaluation of this compound are warranted to fully elucidate its pharmacological profile and potential as a novel drug candidate.
References
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC. (2025, April 22).
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025, January 2). PubMed.
- Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. (2025, July 30). ACS Medicinal Chemistry Letters.
- Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC. (2026, January 26).
- Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen.
- 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. PubChemLite.
- Thienopyridines. Fisher Scientific.
- (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- An In-depth Technical Guide to the Synthesis of Methyl Thieno[3,2-b]pyridine-6-carboxyl
- Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. (2024, December 5). PubMed.
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. Thienopyridines | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (C10H11NOS) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
